Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 4-bromo-5-ethyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(10-9-4)7(11)12-2/h3H2,1-2H3,(H,9,10) |
InChI Key |
JPXWOFFDRDKFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazole Core
The pyrazole backbone is typically constructed via cyclocondensation. Diethyl butynedioate and methylhydrazine are common starting materials:
-
Procedure :
-
Diethyl butynedioate (10 g, 58.8 mmol) is dissolved in diethyl ether and cooled to -10°C.
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Methylhydrazine (40% aqueous solution, 6.78 g, 58.8 mmol) is added dropwise under nitrogen, maintaining temperatures below 0°C.
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The mixture is stirred at -5°C for 30 minutes, yielding a white solid intermediate.
-
Heating to 100°C for 30 minutes facilitates cyclization, producing 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (76% yield).
-
Key Considerations
-
Solvent : Diethyl ether or THF for low-temperature stability.
-
Temperature Control : Critical to minimize side reactions.
Bromination with Tribromooxyphosphorus (POBr₃)
Direct Bromination of Hydroxypyrazole
The hydroxyl group at position 5 is replaced by bromine using POBr₃:
-
Procedure :
-
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (7.6 g) is dissolved in acetonitrile.
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POBr₃ (1.3–1.7 eq) is added, and the mixture is refluxed at 80–90°C for 1–2 hours.
-
The reaction is quenched with saturated NaHCO₃, and the product is extracted with ethyl acetate.
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Purification via column chromatography yields methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate (88% yield).
-
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POBr₃ Equivalents | 1.5 eq | Maximizes Br substitution |
| Reaction Temperature | 85°C | Balances rate and decomposition |
| Solvent | Acetonitrile | Enhances solubility |
Alternative Bromination Methods
Oxidative Bromination with K₂S₂O₈
For substrates sensitive to POBr₃, potassium persulfate (K₂S₂O₈) offers a milder alternative:
Comparative Analysis
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| POBr₃ Bromination | 88 | High efficiency, short reaction time | Requires careful handling |
| K₂S₂O₈ Oxidation | 75–80 | Mild conditions, scalable | Longer reaction times |
Industrial-Scale Considerations
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance reproducibility:
Waste Management
-
Byproducts : Sodium bromide (recovered via filtration) and minimal organic residues.
-
Environmental Impact : Tribromooxyphosphorus methods generate less wastewater compared to traditional bromination.
Recent Advances in Regioselective Synthesis
Trichloromethyl Enone Intermediates
Emerging methodologies use trichloromethyl enones to improve regiocontrol:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Biological Applications
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate has been evaluated for various biological activities, particularly in medicinal chemistry. Notable applications include:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Potential : Research has shown that it exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Interaction studies have revealed that it may bind to specific enzymes involved in disease pathways, further supporting its therapeutic potential.
Case Study 1: Anti-inflammatory Effects
A study published in Bioorganic & Medicinal Chemistry highlighted the anti-inflammatory properties of this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential for treating chronic inflammatory conditions .
Case Study 2: Anticancer Activity
In another investigation reported in Cancers, this compound was tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that this compound could be further developed as an anticancer therapeutic .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate | Methyl group at position 3 | Antimicrobial activity |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Bromine at position 4 | Anti-inflammatory properties |
| Methyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazole | Fluorophenyl substitution | Potential anticancer effects |
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key Observations :
- Ester vs. Acid : The methyl ester enhances lipophilicity compared to the carboxylic acid analogue (CAS 128537-48-4), influencing solubility and bioavailability .
- N1 Substitution : Compounds with N1-methyl or benzyl groups (e.g., 1328640-39-6, 1352925-94-0) exhibit altered electronic environments and steric hindrance, which may impact reactivity in cross-coupling reactions .
Physicochemical Properties
- Molecular Weight : The target compound (C₈H₁₁BrN₂O₂) has a molar mass of ~247.09 g/mol, intermediate between smaller analogues (e.g., 190263-20-8: 203.01 g/mol) and bulkier derivatives (e.g., 1352925-94-0: 323.19 g/mol) .
- Solubility : Methyl esters generally exhibit lower aqueous solubility than carboxylic acids but higher than ethyl esters due to shorter alkyl chains .
- Thermal Stability : Ethyl esters (e.g., 1328640-39-6) may have higher melting points than methyl esters due to increased van der Waals interactions .
Crystallographic and Intermolecular Interaction Analysis
While crystallographic data for the target compound is absent, studies on ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate () reveal C–H···O and π-π stacking interactions stabilizing the crystal lattice . Mercury software () can predict similar packing motifs for the methyl ester variant, emphasizing the role of the ester group in hydrogen bonding .
Biological Activity
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the bromine atom and the ethyl group at specific positions on the pyrazole ring contributes to its unique chemical reactivity and biological profile.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 5.00 |
| HepG2 (Liver) | 6.50 | |
| A549 (Lung) | 7.00 |
In a study by , this compound demonstrated significant growth inhibition in MDA-MB-231 and HepG2 cells, indicating its potential as an anticancer agent.
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to inhibit the growth of various bacteria and fungi.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation.
Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results indicated a significant reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects through:
1. Inhibition of Enzymatic Activity:
It has been reported to inhibit key enzymes involved in cancer cell proliferation and inflammation.
2. Modulation of Gene Expression:
The compound may influence gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
3. Interaction with Cellular Pathways:
By modulating signaling pathways such as NF-kB and MAPK, it can exert anti-inflammatory effects .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate?
The synthesis typically involves multi-step functionalization of pyrazole precursors. A common approach includes formylation or halogenation reactions under controlled conditions. For example, bromination at the 4-position can be achieved using bromine or NBS (N-bromosuccinimide) in the presence of a radical initiator. The ethyl and carboxylate groups are introduced via nucleophilic substitution or esterification reactions. Key reagents include formic acid with catalysts like sulfuric acid for formylation, and triethylamine as a base for substitution reactions .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., bromine at C4, ethyl at C3) via chemical shifts and coupling patterns.
- Mass Spectrometry (HRMS) : For molecular weight verification (C11H8BrClN2O2, MW 315.55 g/mol) .
- X-ray Crystallography : To resolve 3D structure and confirm regiochemistry. Tools like SHELXL or Mercury CSD are used for refinement and visualization .
Q. What are the key challenges in purifying this compound?
Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Challenges arise from:
Q. How does the electronic nature of substituents affect reactivity?
The bromine atom at C4 acts as an electron-withdrawing group, activating the pyrazole ring for nucleophilic aromatic substitution. The ethyl group at C3 provides steric hindrance, influencing regioselectivity in cross-coupling reactions. Computational studies (DFT) can model these effects to predict reactivity .
Q. What are the stability considerations for this compound under storage?
- Light Sensitivity : Bromine substituents may lead to photodegradation; store in amber vials.
- Moisture : Hydrolysis of the ester group can occur; use desiccants or inert atmospheres.
- Temperature : Stable at -20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved for this compound?
Discrepancies in X-ray data (e.g., thermal parameters or occupancy) are addressed using:
- SHELXL : For refining hydrogen bonding patterns and anisotropic displacement parameters .
- Mercury CSD : To compare packing motifs with similar pyrazole derivatives and validate intermolecular interactions (e.g., C–H···O/N bonds) .
- Twinned Data Analysis : Use SHELXD for structure solution in cases of pseudo-symmetry or twinning .
Q. What strategies optimize bioactivity in pyrazole analogs of this compound?
Substituent effects on bioactivity can be explored via:
| Substituent Position | Functional Group | Observed Bioactivity |
|---|---|---|
| C3 | Ethyl vs. CF3 | CF3 enhances antimicrobial activity |
| C5 | COOCH3 vs. CONH2 | Carboxamide improves solubility and target binding |
| Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) help prioritize synthetic targets. |
Q. How are computational methods used to predict reactivity in cross-coupling reactions?
Q. What experimental controls are critical in reproducibility studies for this compound?
Q. How can conflicting biological assay data be reconciled?
- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., enzymatic vs. cell-based).
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Positive/Negative Controls : Include known pyrazole-based inhibitors (e.g., Celecoxib) to benchmark results .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, solvent purity) to mitigate batch-to-batch variability.
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .
- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may require specialized waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
